Product packaging for Diazoline(Cat. No.:CAS No. 524-81-2)

Diazoline

Cat. No.: B1201726
CAS No.: 524-81-2
M. Wt: 564.7 g/mol
InChI Key: UBHSARJULCDNFC-UHFFFAOYSA-N
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Description

Historical Context of its Discovery and Initial Research Trajectories

Mebhydrolin was developed as part of the mid-20th-century wave of research into antihistaminic compounds. patsnap.com It emerged as a first-generation H1-receptor antagonist, a class of drugs known for their ability to cross the blood-brain barrier. patsnap.com The synthesis of mebhydrolin involves the reaction of precursors such as N-methyl-4-piperidone hydrochloride with benzyl (B1604629) phenylhydrazine (B124118). patsnap.com A United States patent for a γ-carboline derivative, the structural class to which mebhydrolin belongs, was reported in 1975. google.com

Initial research trajectories focused squarely on its antihistaminic effects. patsnap.commedchemexpress.com Early studies were designed to characterize its efficacy in blocking the action of histamine (B1213489), a key mediator in allergic reactions. patsnap.comnih.gov These investigations confirmed its role as a competitive antagonist of histamine at H1 receptors, which formed the basis of its use in studying allergic conditions like rhinitis and urticaria. nih.govnih.gov Explorative studies examined its effects in models of nasal and cutaneous provocation with allergens and histamine, demonstrating its ability to reduce symptoms such as itching and congestion. nih.gov

Classification within Broader Pharmacological Research Landscapes

Mebhydrolin is classified both by its chemical structure and its pharmacological action. Pharmacologically, it is categorized as a first-generation histamine H1 receptor antagonist. patsnap.comnih.gov This places it among the earliest developed antihistamines, which are typically associated with central nervous system effects due to their lipophilic nature and ability to penetrate the blood-brain barrier. patsnap.comnih.gov Chemically, Mebhydrolin is an indole (B1671886) derivative, specifically a tetrahydrocarboline, which is a core structure found in many biologically active alkaloids. nih.govnih.gov

Classification TypeDetailsSupporting Evidence
PharmacologicalFirst-Generation Histamine H₁ Receptor AntagonistActs as a competitive antagonist at H1 receptors, crosses the blood-brain barrier. patsnap.comnih.gov
ChemicalIndole Alkaloid (Tetrahydrocarboline derivative)Chemical name: 2,3,4,5-tetrahydro-2-methyl-5-(phenylmethyl)-1H-Pyrido[4,3-b]indole. nih.govdrugs.com
Anatomical Therapeutic Chemical (ATC)R06AX15 - Other antihistamines for systemic useClassified under the Respiratory system (R) > Antihistamines for systemic use (R06). nih.govdrugs.com

Overview of Major Research Domains Investigating Mebhydrolin

Research into Mebhydrolin has spanned several domains, originating in allergy and immunology and expanding into new areas as scientific understanding of its mechanisms has evolved.

Allergy and Immunology: This is the foundational research area for Mebhydrolin. Studies in this domain focus on its primary mechanism as an H1-receptor antagonist. medchemexpress.comchemsrc.com Research has shown it effectively blocks histamine-mediated responses, such as vasodilation and itching, which are characteristic of allergic reactions. patsnap.comnih.gov Its action helps to stabilize mast cells by lowering calcium ion concentration, which in turn reduces further histamine release. nih.gov

Neuropharmacology and Central Nervous System (CNS) Research: As a first-generation antihistamine, Mebhydrolin's ability to cross the blood-brain barrier has prompted research into its CNS effects. patsnap.compatsnap.com Investigations have noted its potential for central effects, although some research suggests it has minimal sedative properties compared to other compounds in its class, like chlorpromazine. chemsrc.comglpbio.comgoogle.com It is also known to possess antimuscarinic properties, meaning it can block the action of acetylcholine (B1216132), a key neurotransmitter. patsnap.commims.com

Emerging Research Areas:

Antiviral Research: More recent investigations have repurposed Mebhydrolin to explore its potential antiviral properties. A notable study identified it as an inhibitor of the Zika virus (ZIKV). researchgate.net The mechanism is believed to be independent of the histamine H1 receptor and instead involves the inhibition of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication. researchgate.net

Metabolic Disease Research: Mebhydrolin has been studied for its effects on glucose metabolism. Research has demonstrated that it can function as a selective antagonist for the farnesoid X receptor (FXR). caymanchem.com In animal models, specifically in diabetic mice, this antagonism was shown to improve glucose homeostasis. caymanchem.commedkoo.com

Enzymology: Beyond receptor antagonism, Mebhydrolin has been identified as a functional inhibitor of acid sphingomyelinase, an enzyme involved in lipid metabolism and cell signaling. caymanchem.com

Research DomainFocus of InvestigationKey Research Findings
Allergy & ImmunologyAntihistaminic effects for allergic conditions.Blocks H1 receptors to mitigate allergy symptoms like itching and swelling. patsnap.compatsnap.com Reduces allergen-induced weals. nih.gov
NeuropharmacologyEffects on the Central Nervous System (CNS).Crosses the blood-brain barrier. patsnap.com Exhibits antimuscarinic properties. mims.com Some studies note minimal sedative effects compared to other first-generation antihistamines. chemsrc.comgoogle.com
Antiviral ResearchInhibition of viral replication.Inhibits Zika virus (ZIKV) infection by acting as an RdRp inhibitor. researchgate.net Binds to Zika virus RNA-dependent RNA polymerase (Kd = 22.62 µM). caymanchem.com
Metabolic ResearchRegulation of glucose and lipid metabolism.Acts as a selective farnesoid X receptor (FXR) antagonist, improving glucose homeostasis in diabetic mice. caymanchem.commedkoo.com Also identified as an inhibitor of acid sphingomyelinase. caymanchem.com
Key Research Findings on Mebhydrolin's Receptor and Enzyme Interactions
TargetInteraction TypeBinding Affinity / EffectReference
Histamine H₁ ReceptorAntagonistKi = 7.6 nM caymanchem.com
Muscarinic Acetylcholine Receptors (mAChRs)AntagonistKi = 180 nM (indicating lower affinity than for H1R) caymanchem.com
Farnesoid X Receptor (FXR)AntagonistKd = 9.87 µM caymanchem.com
Zika Virus RdRpInhibitorKd = 22.62 µM caymanchem.com
Acid SphingomyelinaseInhibitorInhibits activity at 10 µM concentration in H4 neuroglioma cells. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28N2O6S2 B1201726 Diazoline CAS No. 524-81-2

Properties

CAS No.

524-81-2

Molecular Formula

C29H28N2O6S2

Molecular Weight

564.7 g/mol

IUPAC Name

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

UBHSARJULCDNFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

melting_point

95.0 °C

Other CAS No.

524-81-2

Synonyms

5-benzyl-1,3,4,5-tetrahydro-2-methyl-2H-pyrido(4,3-b)indole
mebhydrolin
mebhydroline

Origin of Product

United States

Chemical Synthesis and Analog Development for Research Purposes

Established Synthetic Routes and Methodologies for Mebhydrolin

The synthesis of Mebhydrolin, often prepared as its napadisylate salt to improve stability and handling, can be accomplished through several established routes. A common industrial method involves a multi-step sequence. patsnap.comgoogle.com

One prominent pathway begins with the preparation of a dibasic acid ester from methyl acrylate (B77674) and methylamine (B109427) gas. google.com This is followed by a cyclization and decarboxylation step using reagents like sodium hydride and hydrochloric acid to yield the key intermediate, 1-methyl-4-piperidone (B142233) hydrochloride. patsnap.com Concurrently, phenylhydrazine (B124118) is reacted with benzyl (B1604629) chloride, typically in the presence of a base like triethylamine, to form N-benzyl-N-phenylhydrazine. patsnap.com The core Mebhydrolin structure is then assembled through a Fischer indole (B1671886) synthesis, reacting the 1-methyl-4-piperidone hydrochloride with the N-benzyl-N-phenylhydrazine to form Mebhydrolin hydrochloride. patsnap.com Finally, the hydrochloride salt is converted to Mebhydrolin napadisylate by reacting it with disodium (B8443419) 1,5-naphthalenedisulfonate. patsnap.com

An alternative approach offers improved yields for the γ-carboline skeleton. This method involves the reduction of γ-carbolinium salts, which are quaternized at the nitrogen atom, using sodium borohydride (B1222165) in ethanol (B145695). researchgate.net This route has been reported to achieve a total yield of 60%, a significant improvement over the 31% yield reported for the classical Fischer indole synthesis approach. researchgate.net

More recently, modular, one-pot synthetic strategies have been developed for the rapid assembly of the tetrahydro-γ-carboline core. nih.gov These methods utilize the reaction of building blocks such as 2-alkylated indoles, formaldehyde, and various amine hydrochlorides to construct the central ring system efficiently. nih.gov

Precursor Chemistry and Intermediate Compounds in Research Synthesis

The primary precursors required for the common industrial synthesis include:

Methyl acrylate and Methylamine: These are used to generate methyl imine-N,N-methyl dipropionate, a diester precursor. google.com

Phenylhydrazine: This provides the core indole nitrogen and phenyl ring. patsnap.com

Benzyl chloride: This serves as the source for the N-benzyl group on the indole nitrogen. patsnap.comchemsrc.com

The synthesis progresses through several critical intermediates, which are isolated or generated in situ before the final product is formed.

Intermediate Compound Role in Synthesis Precursors Reference(s)
Methyl imine-N,N-methyl dipropionate Diester precursor for the piperidone ringMethyl acrylate, Methylamine patsnap.comgoogle.com
1-Methyl-4-piperidone hydrochloride Ketone component for the Fischer indole synthesisMethyl imine-N,N-methyl dipropionate, Sodium methylate, Hydrochloric acid patsnap.comgoogle.com
N-benzyl-N-phenylhydrazine Hydrazine component for the Fischer indole synthesisPhenylhydrazine, Benzyl chloride patsnap.com
Mebhydrolin hydrochloride The hydrochloride salt of the final active molecule1-Methyl-4-piperidone hydrochloride, N-benzyl-N-phenylhydrazine patsnap.com
γ-Carbolinium salts Precursors for reduction to the tetrahydro-γ-carboline core in an alternative synthesisγ-Carbolines, Methylating agents researchgate.net

Rational Design of Mebhydrolin Analogs for Structure-Activity Relationship Studies

Rational drug design and the subsequent analysis of structure-activity relationships (SAR) are powerful strategies for discovering new therapeutic applications for existing drug scaffolds and for optimizing their activity. researchgate.netnih.gov For Mebhydrolin, this involves the systematic design and synthesis of analogs to probe how specific structural modifications influence its biological activity.

The principle of chemical similarity is a foundational concept in this process, where compounds with similar structures are predicted to have similar biological effects. pensoft.net For instance, the chemical similarity between Mebhydrolin and serotonin (B10506) was a clue that led to the discovery of its affinity for serotonin receptors. pensoft.net

Strategies for designing Mebhydrolin analogs include:

Modification of the N-benzyl group: Altering the substituents on the phenyl ring or replacing the benzyl group entirely can influence binding affinity and selectivity for different receptors.

Alteration of the N-methyl group: Replacing the methyl group on the piperidine (B6355638) ring with other alkyl or functional groups can modulate the molecule's basicity and interaction with target proteins.

Substitution on the carboline ring system: Introducing substituents at various positions on the indole portion of the molecule can fine-tune its electronic properties and steric profile.

Computational methods, such as molecular docking and three-dimensional quantitative SAR (3D-QSAR) modeling, are often employed to guide the rational design of new derivatives and to understand the molecular basis of their activity. nih.govresearchgate.net

Chemical Modification Strategies for Investigating Molecular Interactions

To understand how Mebhydrolin interacts with its biological targets at a molecular level, specific chemical modification strategies are employed. These modifications create chemical tools that help to map the binding site and identify key interactions.

One of the primary applications of this approach has been in elucidating the mechanism of Mebhydrolin's repurposed antiviral activity. Mechanistic studies suggest that Mebhydrolin inhibits the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. researchgate.net To investigate this, researchers synthesized Mebhydrolin analogs and evaluated their ability to inhibit the RdRp enzyme. This SAR analysis, combined with molecular docking simulations, predicted that Mebhydrolin binds to key residues within the active site of the enzyme. researchgate.net This demonstrates how chemical modifications (creating analogs) are used to validate a hypothesized molecular target and interaction mode.

Another strategy involves using spectroscopic techniques to study interactions. While not directly related to biological targets, Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the absence of significant chemical interactions between Mebhydrolin napadisylate and various polymers in drug formulation studies. researchgate.net This same principle can be applied to study the interactions between Mebhydrolin and purified target proteins.

The development of novel analytical methods, such as electrochemical sensors, also relies on understanding the chemical reactivity of the molecule. The electrooxidation of Mebhydrolin has been studied to develop an effective electroanalytical method for its detection. researchgate.net These studies provide insights into the molecule's electronic properties, which are fundamental to its molecular interactions.

Through the targeted synthesis of derivatives and the use of biophysical techniques like surface plasmon resonance (SPR), researchers can directly measure the binding affinity of Mebhydrolin and its analogs to specific proteins, confirming direct molecular interactions. researchgate.net

Molecular and Cellular Pharmacological Mechanisms

Histamine (B1213489) H1 Receptor Antagonism: Mechanistic Insights

Mebhydrolin, a first-generation antihistamine, exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor. nih.gov This action interferes with the agonist activity of histamine, thereby attenuating inflammatory processes associated with allergic conditions. nih.govsmpdb.ca

Ligand-Receptor Binding Kinetics and Receptor Occupancy Studies (in vitro)

The interaction between an antihistamine and the H1 receptor is governed by its binding affinity, which is a function of the association (kon) and dissociation (koff) rate constants. nih.gov The dissociation constant (Kd) is determined by the ratio of koff to kon (Kd = koff/kon). nih.gov A longer residence time at the receptor, inversely related to the koff, is often associated with a longer duration of action. nih.gov

While specific kinetic binding data for mebhydrolin are not extensively detailed in the provided search results, the general principles of H1 receptor binding kinetics apply. First-generation antihistamines, as a class, are known to interact with H1 receptors. smpdb.ca Studies comparing different antihistamines have shown significant variability in their binding kinetics, which can influence their pharmacological profiles independent of their binding affinity alone. vu.nl For instance, kinetic binding studies on other antihistamines like doxepin, levocetirizine, and olopatadine (B1677272) have demonstrated a range of dissociation rates, which are reflected in their varying durations of action. frontiersin.org

Table 1: General Principles of Ligand-Receptor Binding Kinetics
ParameterDescriptionSignificance
kon (Association Rate Constant)The rate at which a ligand binds to its receptor.Contributes to the speed of onset of the drug's effect.
koff (Dissociation Rate Constant)The rate at which a ligand unbinds from its receptor.Inversely related to the residence time and often correlates with the duration of action.
Kd (Dissociation Constant)The ratio of koff to kon, representing the ligand's binding affinity.A lower Kd indicates a higher binding affinity.
Receptor OccupancyThe percentage of receptors bound by a ligand at a given concentration.Influences the magnitude of the pharmacological response.

Allosteric Modulation and Receptor Conformation Dynamics (Hypothetical)

While direct evidence for mebhydrolin's allosteric modulation of the H1 receptor is not available in the provided results, this remains a hypothetical area of interest. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, inducing conformational changes that can alter the affinity and/or efficacy of the primary ligand. It is plausible that, like other ligands acting on G protein-coupled receptors (GPCRs) such as the H1 receptor, mebhydrolin could influence the conformational state of the receptor, thereby stabilizing an inactive conformation and preventing its activation by histamine. Further research would be needed to investigate this possibility.

Intracellular Signaling Pathway Perturbations (e.g., Phospholipase C, Phosphatidylinositol (PIP2) Signaling, NF-κB Pathway)

Activation of the histamine H1 receptor initiates a cascade of intracellular signaling events. A key pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govsmpdb.ca Mebhydrolin, by blocking the H1 receptor, prevents these downstream effects.

Furthermore, H1 receptor-mediated signaling can lead to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. nih.govsmpdb.ca NF-κB plays a crucial role in the inflammatory response by promoting the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. nih.govsmpdb.ca By antagonizing the H1 receptor, mebhydrolin can reduce the activity of the NF-κB pathway, thereby contributing to its anti-inflammatory effects. nih.govsmpdb.ca

Table 2: Mebhydrolin's Impact on Intracellular Signaling
Signaling PathwayEffect of Histamine (Agonist)Effect of Mebhydrolin (Antagonist)
Phospholipase C (PLC) / Phosphatidylinositol (PIP2)Activation of PLC, leading to PIP2 hydrolysis and generation of IP3 and DAG.Inhibition of PLC activation and subsequent signaling. nih.govsmpdb.ca
NF-κB PathwayActivation of NF-κB, promoting pro-inflammatory gene expression. nih.govsmpdb.caReduction in NF-κB activity, leading to decreased expression of inflammatory mediators. nih.govsmpdb.ca

Modulation of Calcium Ion Homeostasis in Cellular Systems

The intracellular signaling initiated by H1 receptor activation, particularly the generation of inositol trisphosphate (IP3), leads to the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum. nih.govsmpdb.ca This transient increase in intracellular Ca2+ is a critical step in many cellular responses to histamine, including muscle contraction and glandular secretion. manualofmedicine.comnih.gov

Mebhydrolin's antagonism of the H1 receptor prevents the formation of IP3, thereby inhibiting the release of intracellular calcium. nih.govsmpdb.ca This action contributes to its therapeutic effects by, for example, increasing the stability of mast cells and reducing further histamine release. nih.govsmpdb.ca Maintaining calcium homeostasis is vital for normal cellular function, and disruptions can significantly impact physiological processes. wfsahq.orgmhmedical.com

Anticholinergic Activity: Investigation of Molecular Interactions

In addition to its primary antihistaminic effects, mebhydrolin, like many first-generation antihistamines, exhibits anticholinergic activity. This is due to its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. This "off-target" effect is responsible for some of the characteristic side effects of older antihistamines. The molecular interaction involves the binding of mebhydrolin to muscarinic receptors, thereby blocking the action of the neurotransmitter acetylcholine. Over 600 compounds, including many prescription and over-the-counter medications, possess some degree of anticholinergic properties. mhmedical.com

Farnesoid X Receptor (FXR) Antagonism: A Novel Research Area

Recent research has identified a novel pharmacological action of mebhydrolin as a selective antagonist of the Farnesoid X Receptor (FXR). nih.gov FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a key role in regulating the metabolism of bile acids, carbohydrates, and lipids. nih.govwikipedia.org

In vitro screening of an FDA-approved drug library using techniques such as surface plasmon resonance (SPR), microscale thermophoresis (MST), and transactivation assays identified mebhydrolin as an FXR antagonist. nih.gov Molecular docking and dynamics studies suggest that mebhydrolin binds to the ligand-binding domain (LBD) of FXR, with residues L291, M332, and Y373 being crucial for this interaction. nih.gov This binding is proposed to induce conformational changes in helices H2 and H6 of the FXR protein, which in turn affects the regulation of downstream target genes. nih.gov

This antagonistic activity at the FXR has been shown to have metabolic effects. In animal models of type 2 diabetes, mebhydrolin improved blood glucose homeostasis by suppressing hepatic gluconeogenesis and promoting glycogen (B147801) synthesis. nih.gov These effects are mediated through the FXR/miR-22-3p/PI3K/AKT/FoxO1 and FXR/miR-22-3p/PI3K/AKT/GSK3β pathways, respectively. nih.gov This discovery highlights a potential new therapeutic application for mebhydrolin in the context of metabolic diseases. nih.gov

Discovery and Characterization of FXR Antagonistic Activity (in vitro)

Mebhydrolin has been identified as a selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid and glucose metabolism. The discovery was made through a screening of an in-house U.S. Food and Drug Administration (FDA) approved drug library. A series of in vitro assays were employed to characterize this antagonistic activity.

Initial screening using surface plasmon resonance (SPR) and microscale thermophoresis (MST) assays demonstrated a direct binding interaction between Mebhydrolin and the FXR protein. Further validation of its antagonistic properties was conducted using an AlphaScreen assay, a mammalian one-hybrid assay, and a transactivation assay. These functional assays confirmed that Mebhydrolin effectively inhibits the transcriptional activity of FXR. wikipedia.org

The following table summarizes the in vitro methods used to identify and characterize the FXR antagonistic activity of Mebhydrolin:

Assay MethodPurposeOutcome for Mebhydrolin
Surface Plasmon Resonance (SPR)To detect and quantify binding interactions in real-time.Demonstrated direct binding to FXR. wikipedia.org
Microscale Thermophoresis (MST)To measure the binding affinity between Mebhydrolin and FXR.Confirmed binding interaction with FXR. wikipedia.org
AlphaScreen AssayTo assess the disruption of FXR coactivator binding.Showed inhibition of FXR-coactivator interaction. wikipedia.org
Mammalian One-Hybrid AssayTo measure the ligand-dependent activation of FXR in a cellular context.Confirmed antagonistic activity in cells. wikipedia.org
Transactivation AssayTo quantify the inhibition of FXR-mediated gene transcription.Demonstrated inhibition of FXR's transcriptional activity. wikipedia.org

Structural Analysis of Mebhydrolin-FXR Ligand-Binding Domain Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations, Key Residues L291, M332, Y373)

To elucidate the structural basis of Mebhydrolin's antagonistic effect on FXR at an atomic level, molecular docking and molecular dynamics (MD) simulations were performed. These computational studies provided insights into the binding mode of Mebhydrolin within the ligand-binding domain (LBD) of FXR.

The simulations revealed that Mebhydrolin occupies the ligand-binding pocket of FXR and interacts with several key amino acid residues. Specifically, residues L291 , M332 , and Y373 were identified as crucial for the stable binding of Mebhydrolin to the FXR-LBD. These interactions are thought to be responsible for inducing a conformational change in the receptor that is distinct from that induced by agonist binding. wikipedia.org

Molecular dynamics simulations further indicated that the binding of Mebhydrolin induces a shift in the positioning of helix 2 (H2) and helix 6 (H6) of the FXR-LBD. This structural alteration is believed to be a key determinant in preventing the recruitment of coactivators, thereby potently affecting the regulation of downstream target genes and resulting in the antagonistic activity of Mebhydrolin. wikipedia.org

The key interactions between Mebhydrolin and the FXR Ligand-Binding Domain are summarized in the table below:

Computational MethodKey FindingsImplicated Residues
Molecular DockingPredicted the binding pose of Mebhydrolin within the FXR-LBD.L291, M332, Y373 wikipedia.org
Molecular Dynamics SimulationsRevealed conformational changes in FXR upon Mebhydrolin binding, particularly affecting helices H2 and H6.

Regulation of Downstream Gene Expression and Signaling Pathways (e.g., miR-22-3p/PI3K/AKT/FoxO1, GSK3β Pathways)

The antagonistic action of Mebhydrolin on FXR has been shown to modulate specific downstream signaling pathways, leading to significant effects on glucose metabolism. Research has demonstrated that Mebhydrolin can ameliorate blood glucose homeostasis in type 2 diabetic mice through two distinct but interconnected pathways originating from FXR inhibition. wikipedia.org

Firstly, Mebhydrolin was found to suppress hepatic gluconeogenesis via the FXR/miR-22-3p/PI3K/AKT/FoxO1 pathway. By antagonizing FXR, Mebhydrolin leads to an upregulation of microRNA-22-3p (miR-22-3p). This microRNA, in turn, targets and modulates the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade, which ultimately leads to the inhibition of the Forkhead box protein O1 (FoxO1), a key transcription factor involved in the expression of gluconeogenic genes. wikipedia.org

Secondly, Mebhydrolin promotes glycogen synthesis through the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway. Similar to the gluconeogenesis pathway, FXR antagonism by Mebhydrolin upregulates miR-22-3p, which influences the PI3K/AKT pathway. The activation of AKT leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme that, when active, inhibits glycogen synthase. Therefore, the inhibition of GSK3β by this pathway results in increased glycogen synthesis. wikipedia.org

The downstream effects of Mebhydrolin's FXR antagonism are detailed in the following table:

PathwayEffect of MebhydrolinMetabolic Outcome
FXR/miR-22-3p/PI3K/AKT/FoxO1Suppression of this pathway. wikipedia.orgDecreased hepatic gluconeogenesis. wikipedia.org
FXR/miR-22-3p/PI3K/AKT/GSK3βModulation of this pathway to inhibit GSK3β. wikipedia.orgIncreased glycogen synthesis. wikipedia.org

Interaction with Other Biological Targets and Enzymes

Acid Sphingomyelinase Inhibition Mechanisms

Mebhydrolin is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). wikipedia.org FIASMAs are a group of compounds that inhibit the enzyme acid sphingomyelinase (ASM) through an indirect, functional mechanism. These compounds are typically lipophilic and weakly basic. plos.org

The proposed mechanism of action for FIASMAs involves their accumulation within the acidic environment of lysosomes. Due to their physicochemical properties, these drugs can freely cross cellular membranes in their uncharged state. Once inside the lysosome, the acidic pH leads to their protonation, trapping them within the organelle. This accumulation is thought to cause the detachment of ASM from the inner lysosomal membrane, leading to its subsequent proteolytic degradation and inactivation. nih.govnih.gov This results in a functional inhibition of the enzyme's activity. nih.govnih.gov

Zika Virus RNA-dependent RNA Polymerase (RdRp) Binding and Inhibition

In the context of antiviral research, Mebhydrolin has been identified as a potent inhibitor of Zika virus (ZIKV) infection. Mechanistic studies have revealed that its antiviral activity is independent of its histamine H1 receptor antagonism. Instead, Mebhydrolin acts as an inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. aaaai.orgnih.gov

In vitro studies have demonstrated that Mebhydrolin can directly bind to the ZIKV NS5 RdRp. Furthermore, molecular docking analyses have predicted that Mebhydrolin interacts with key residues located at the active site of the enzyme. This binding is believed to interfere with the polymerase's function, thereby inhibiting viral RNA synthesis and suppressing ZIKV infection. aaaai.orgnih.gov

Comparative Mechanistic Pharmacology with Other First-Generation Antihistamines

Mebhydrolin is a first-generation antihistamine, a class of drugs that primarily functions by antagonizing the histamine H1 receptor. However, a key characteristic that distinguishes first-generation antihistamines, including Mebhydrolin, from later-generation agents is their relative lack of receptor selectivity and their ability to cross the blood-brain barrier. plos.orgaaaai.org

Mechanistically, first-generation antihistamines are known to interact with a variety of other receptors, which contributes to their broader range of effects. These off-target interactions often include:

Muscarinic Acetylcholine Receptors: Many first-generation antihistamines exhibit significant anticholinergic activity by blocking muscarinic receptors. This action is responsible for side effects such as dry mouth, blurred vision, and urinary retention. nih.govdroracle.ai

Serotonin (B10506) Receptors: Some first-generation antihistamines can also antagonize serotonin receptors. nih.gov

Alpha-Adrenergic Receptors: Blockade of alpha-adrenergic receptors can also occur, potentially leading to effects on blood pressure. nih.gov

This lack of selectivity contrasts with second-generation antihistamines, which are designed to be more specific for the peripheral H1 receptor and have a reduced capacity to cross the blood-brain barrier, resulting in a more favorable side effect profile. plos.orgaaaai.org The ability of first-generation antihistamines to penetrate the central nervous system and interact with various neurotransmitter systems is responsible for their sedative properties.

The following table provides a comparative overview of the mechanistic properties of first-generation antihistamines:

Pharmacological PropertyFirst-Generation Antihistamines (including Mebhydrolin)Second-Generation Antihistamines
Primary MechanismH1 Receptor Antagonism Selective H1 Receptor Antagonism plos.orgaaaai.org
Blood-Brain Barrier PenetrationHigh plos.orgaaaai.orgLow to negligible plos.orgaaaai.org
Receptor SelectivityLow (also binds to muscarinic, serotonergic, and adrenergic receptors) nih.govdroracle.ainih.govnih.govHigh for peripheral H1 receptors plos.orgaaaai.org
Anticholinergic EffectsCommon nih.govdroracle.aiMinimal to none nih.gov
Sedative EffectsCommon Rare plos.orgaaaai.org

Metabolic Pathways and Biotransformation in Preclinical Models

Identification of Primary Metabolic Pathways in in vitro Systems (e.g., Microsomal Assays)

In vitro metabolic stability assays are crucial tools in the early stages of drug discovery to understand a compound's susceptibility to biotransformation. researchgate.net These assays often utilize subcellular fractions, such as liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells. researchgate.netevotec.com Microsomes are a valuable tool because they contain a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are central to Phase I reactions. evotec.commdpi.comnih.gov

The standard procedure for a microsomal stability assay involves incubating the test compound (Mebhydrolin) with liver microsomes in the presence of essential co-factors, particularly the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is required for CYP enzyme function. researchgate.netevotec.comnih.gov The reaction is monitored over time, and the rate at which the parent compound disappears is measured, typically using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This rate provides a measure of the compound's intrinsic clearance. researchgate.netevotec.com

These in vitro systems are designed to identify the primary metabolic pathways. For a molecule with the structure of Mebhydrolin, likely Phase I reactions would include oxidation and reduction. nih.govdynamed.com Specific oxidative reactions catalyzed by CYPs include hydroxylation and demethylation. dynamed.com While these assays are standard practice, specific published studies detailing the in vitro intrinsic clearance and primary metabolic pathways of Mebhydrolin in microsomal assays are not extensively detailed in the public domain.

Table 1: Overview of in vitro Metabolic Systems

In Vitro SystemDescriptionKey Enzymes PresentCommon Application
Liver Microsomes Subcellular fractions from the endoplasmic reticulum of hepatocytes. evotec.comCytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT). nih.govStudy of Phase I (CYP-mediated) and some Phase II metabolism; determination of metabolic stability and intrinsic clearance. evotec.comnih.gov
S9 Fraction A mixture of microsomal and cytosolic fractions of the liver. mdpi.comCYPs, UGTs, sulfotransferases, glutathione (B108866) S-transferases. mdpi.comBroader study of both Phase I and Phase II metabolic reactions. mdpi.com
Hepatocytes Intact, viable liver cells. researchgate.netA full complement of hepatic drug-metabolizing enzymes and cofactors. wuxiapptec.comConsidered more physiologically relevant; used for studying metabolism, transport, and uptake. wuxiapptec.com
Recombinant Enzymes Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in a cellular system. researchgate.netA single, specific enzyme.Used for reaction phenotyping to identify which specific enzyme is responsible for a particular metabolic pathway. nih.gov

Characterization of Metabolites and their Chemical Structures

The biotransformation of a parent drug results in the formation of various metabolites. Identifying the structure of these metabolites is critical for understanding the drug's clearance pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used for the identification and differentiation of drug metabolites. nist.gov

A 1988 study by Maurer and Pfleger focused on identifying and differentiating alkylamine antihistamines and their metabolites in urine using computerized GC-MS, which would include compounds structurally related to Mebhydrolin. nist.gov The primary metabolic reactions for tricyclic amine compounds like Mebhydrolin typically involve N-demethylation, aromatic hydroxylation on the benzyl (B1604629) or indole (B1671886) ring systems, and subsequent conjugation reactions (Phase II).

Based on general principles of drug metabolism, potential metabolites of Mebhydrolin could include:

N-desmethyl-Mebhydrolin: Formed by the removal of the methyl group from the piperidine (B6355638) nitrogen.

Hydroxy-Mebhydrolin: Formed by the addition of a hydroxyl group to one of the aromatic rings.

N-oxide-Mebhydrolin: Formed by the oxidation of the tertiary amine.

Further biotransformation could lead to combinations of these reactions, for example, hydroxylation of the N-demethylated metabolite. These polar metabolites are then more readily excreted from the body.

Table 2: Potential Phase I Metabolites of Mebhydrolin

Potential MetaboliteType of ReactionResulting Chemical Change
N-desmethyl-MebhydrolinN-demethylationRemoval of a -CH₃ group
Hydroxy-MebhydrolinAromatic HydroxylationAddition of an -OH group
N-oxide-MebhydrolinN-oxidationAddition of an oxygen atom to the nitrogen

Role of Specific Enzyme Systems in Biotransformation (e.g., Cytochrome P450 Isoforms)

The Cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in Phase I metabolism of drugs and other xenobiotics. mdpi.comnih.gov These enzymes are membrane-bound proteins, with the highest concentration found in the liver. mdpi.comnih.gov Of the 57 known human CYP enzymes, the CYP1, CYP2, and CYP3 families are responsible for the metabolism of the vast majority of clinically used drugs. dynamed.comnih.gov

CYP enzymes catalyze a variety of oxidative reactions, including hydroxylations and dealkylations, which are key steps in the metabolism of many drugs. dynamed.com A single drug can be metabolized by multiple CYP isoforms, and conversely, a single CYP isoform can metabolize multiple drugs, leading to potential drug-drug interactions. mdpi.com For example, CYP3A4 is the most abundant human CYP enzyme and is involved in the metabolism of over 50% of clinical drugs. jpionline.org Other important isoforms include CYP2D6, CYP2C9, and CYP1A2. nih.gov

Given the chemical structure of Mebhydrolin and its likely metabolic pathways (hydroxylation, N-demethylation), it is highly probable that its biotransformation is mediated by one or more CYP450 isoforms. However, specific studies that definitively identify which CYP isoforms (e.g., CYP3A4, CYP2D6) are responsible for the metabolism of Mebhydrolin are not prominently available in the reviewed literature. Such "reaction phenotyping" studies are essential to predict potential drug-drug interactions where co-administered drugs might inhibit or induce the same CYP enzymes. nih.gov

Comparative Metabolic Profiles Across Different Animal Models

Preclinical studies routinely use animal models such as rats and mice to investigate a drug's pharmacokinetic and metabolic profile before human trials. nih.gov However, significant species differences can exist in the expression and activity of drug-metabolizing enzymes, particularly CYPs. nih.gov These differences can lead to variations in metabolic rates and metabolite profiles between species, and between animals and humans. nih.gov

For instance, studies comparing liver and intestinal metabolism in rats and mice have shown that while the liver is the primary site of metabolism for most compounds, the intestine can also contribute significantly, and the relative contribution can differ between species. nih.govrug.nl Research has also shown that while there may not be qualitative differences in the types of metabolites formed, the rate and extent of metabolism can vary significantly. For example, one study found that mice metabolized N-methylformamide much more extensively than rats. nih.gov

Therefore, comparing the metabolic profiles of Mebhydrolin across different preclinical species is a critical step to select the most appropriate animal model whose metabolism most closely resembles that of humans. This helps in better predicting human pharmacokinetics. nih.gov Despite the importance of such data, specific studies providing a direct comparative metabolic profile of Mebhydrolin across different animal models like rats and mice were not identified in the searched literature.

Preclinical Research Models and Methodologies for Mechanistic Elucidation

In Vitro Experimental Systems

In vitro experimental systems are indispensable for the initial stages of mechanistic investigation, allowing for the study of molecular interactions in a simplified and controlled environment, isolated from the complexities of a whole organism.

Cell culture models serve as a primary tool for investigating the interaction of compounds with specific cellular receptors and for assessing the functional consequences of these interactions. In the context of Mebhydrolin's effects on metabolic pathways, primary cells and engineered cell lines are employed.

Mouse primary hepatocytes have been utilized to investigate the mechanisms governing Mebhydrolin's regulation of glucose metabolism. nih.gov These cells provide a physiologically relevant model for studying liver-specific pathways. Functional assays in these cells can measure endpoints such as gluconeogenesis and glycogen (B147801) synthesis to determine the compound's effect on hepatic glucose homeostasis. For receptor binding studies, cell lines like Human Embryonic Kidney 293 (HEK293) cells are often used. These cells can be transiently transfected to express a specific target receptor, such as the Farnesoid X receptor (FXR), allowing for a focused analysis of the compound's binding and functional activity on that particular receptor. nih.gov

Enzyme assays are fundamental for determining whether a compound directly affects enzymatic activity and for characterizing the kinetics of this interaction. nih.gov While Mebhydrolin's primary mechanism in recent studies is identified as receptor antagonism, its downstream effects involve the modulation of enzymatic pathways, such as the PI3K/AKT/FoxO1 and PI3K/AKT/GSK3β pathways. nih.govresearchgate.net

The study of enzyme inhibition kinetics involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of an inhibitor. khanacademy.org Key parameters derived from these assays include the half-maximal inhibitory concentration (IC50), which indicates the potency of the inhibitor. By analyzing reaction rates at different substrate concentrations, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined using graphical methods like Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orglibretexts.org This methodology is critical for understanding how a compound might alter signaling cascades by targeting specific enzymes within those pathways.

Table 1: Methodologies in Enzyme Inhibition Kinetic Studies
Kinetic ParameterDescriptionRelevance in Mechanistic Studies
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.Provides a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor.
Ki (Inhibition Constant) The dissociation constant for the inhibitor-enzyme complex. It represents the affinity of the inhibitor for the enzyme.A more fundamental measure of inhibitor potency than IC50, independent of substrate concentration for competitive inhibitors.
Mode of Inhibition Describes the mechanism by which the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive).Elucidates how the inhibitor affects the enzyme's interaction with its substrate, providing insight into its mechanism of action.

Reporter gene assays are powerful tools for studying the regulation of gene expression. nih.govnih.gov These assays are particularly useful for investigating compounds that interact with nuclear receptors and transcription factors, such as FXR. In the case of Mebhydrolin, its antagonistic effect on FXR was confirmed using transactivation assays, a specific type of reporter gene assay. nih.govresearchgate.net

In a typical setup, a cell line is engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) whose expression is controlled by a promoter containing response elements for the transcription factor of interest. indigobiosciences.com When an agonist activates the receptor (FXR), it binds to these response elements and drives the expression of the reporter gene, producing a measurable signal. An antagonist like Mebhydrolin will compete with the agonist, preventing this activation and leading to a dose-dependent decrease in the reporter signal. This provides quantitative data on the functional antagonism of the compound at its target receptor. nih.govresearchgate.net

To confirm direct physical interaction between a compound and its target protein, biophysical techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are employed. These methods provide quantitative data on binding affinity and kinetics without the need for cellular systems. reichertspr.comnicoyalife.com Mebhydrolin was identified as a direct ligand and antagonist of FXR through initial screening using these very techniques. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time binding interactions. nih.gov The target protein (e.g., the ligand-binding domain of FXR) is immobilized on a sensor chip. A solution containing the compound (Mebhydrolin) is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D). nih.govxantec.com

Microscale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient, a property that changes upon binding. reichertspr.comxantec.com In a typical MST experiment, the target protein is fluorescently labeled and mixed with varying concentrations of the unlabeled ligand (Mebhydrolin). The change in the thermophoretic movement of the labeled protein upon binding is measured to generate a binding curve from which the K_D can be calculated. nih.govreichertspr.com Research has identified that the residues L291, M332, and Y373 of the FXR protein are required for Mebhydrolin to bind to its ligand-binding domain (LBD). nih.govresearchgate.net

Table 2: Biophysical Techniques for Mebhydrolin-FXR Binding Analysis
TechniquePrincipleKey Output ParametersApplication for Mebhydrolin
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip upon ligand binding to an immobilized protein. nih.govkon (association rate), koff (dissociation rate), KD (equilibrium dissociation constant).Confirmed direct binding of Mebhydrolin to the Farnesoid X receptor (FXR). nih.gov
Microscale Thermophoresis (MST) Measures changes in molecular movement along a temperature gradient upon ligand binding. reichertspr.comKD (equilibrium dissociation constant).Validated Mebhydrolin as a direct ligand for FXR. nih.gov

In Vivo Animal Models for Pathophysiological Mechanism Studies

Following in vitro characterization, in vivo animal models are essential to validate the physiological relevance of the observed mechanisms and to study the compound's effects within a complex biological system. nih.gov

The selection of an appropriate animal model is critical and depends on the specific pathophysiological process being investigated. frontiersin.org To study Mebhydrolin's potential in regulating glucose homeostasis, well-established mouse models of type 2 diabetes mellitus (T2DM) were chosen: the genetically obese db/db mouse and the diet-induced obese (HFD/STZ) mouse. nih.govresearchgate.net

db/db Mice: These mice have a spontaneous mutation in the gene for the leptin receptor, leading to hyperphagia, obesity, insulin (B600854) resistance, and hyperglycemia. mdpi.comfrontiersin.org This model represents a genetic predisposition to obesity and T2DM, mimicking many aspects of the human condition.

High-Fat Diet/Streptozotocin (HFD/STZ) Mice: This is an induced model where mice are first fed a high-fat diet to induce insulin resistance and obesity. frontiersin.org Subsequently, they are treated with a low dose of streptozotocin, a chemical that is toxic to pancreatic β-cells, to induce a state of relative insulin deficiency. This model reflects the common etiology of T2DM in humans, which involves both lifestyle factors (diet) and progressive β-cell dysfunction. frontiersin.org

In these models, studies demonstrated that Mebhydrolin ameliorated blood glucose homeostasis. nih.govresearchgate.net To further dissect the mechanism, investigations were also performed in T2DM mice with a liver-specific knockdown of FXR. This allowed researchers to confirm that the beneficial effects of Mebhydrolin on glucose metabolism were indeed mediated through its antagonism of FXR in the liver. nih.govresearchgate.net

Table 3: Justification of Animal Models for Mebhydrolin's Effect on Glucose Homeostasis
Animal ModelKey CharacteristicsJustification for UseMechanistic Insight Gained
db/db Mouse Genetic leptin receptor deficiency, obesity, severe insulin resistance, hyperglycemia. frontiersin.orgRepresents a monogenic model of obesity-driven T2DM, allowing for the study of the compound in a context of severe metabolic dysregulation.Demonstrated Mebhydrolin's efficacy in improving glucose homeostasis in a genetically predisposed model. nih.gov
HFD/STZ Mouse Diet-induced obesity and insulin resistance combined with chemically induced partial β-cell dysfunction. frontiersin.orgMimics the common human T2DM phenotype resulting from a combination of diet and impaired insulin secretion.Confirmed Mebhydrolin's therapeutic potential in a non-genetic, induced model of T2DM. nih.gov
T2DM mice with liver-specific FXR knockdown Diabetic mice in which the FXR gene has been specifically inactivated in the liver.Allows for the specific investigation of the role of hepatic FXR in mediating the drug's effects.Verified that Mebhydrolin's effects on glucose metabolism are dependent on its antagonism of FXR in the liver. nih.gov

Methodological Approaches in Animal Studies for Molecular Endpoint Assessment

While specific published studies detailing the use of modern molecular techniques on Mebhydrolin in liver tissues are limited, the application of these methods is standard in preclinical pharmacokinetics and toxicology for any compound metabolized by the liver. A hypothetical research program for Mebhydrolin would employ these techniques to understand its hepatic impact. The liver is a primary site for drug metabolism, and assessing molecular endpoints in this tissue is crucial for understanding a compound's biological effects.

Methodologies for assessing molecular changes in liver tissues from animal models exposed to Mebhydrolin would include:

Immunostaining (Immunohistochemistry - IHC): This technique is used to visualize the localization and distribution of specific proteins within the liver tissue architecture. For Mebhydrolin, IHC could be hypothetically used to assess changes in the expression of cytochrome P450 enzymes responsible for its metabolism or to detect markers of cellular stress or injury in hepatocytes.

Western Blot: A method for detecting and quantifying specific proteins from a tissue lysate. nih.gov In a preclinical study of Mebhydrolin, Western Blot could be used to measure the total amount of specific metabolic enzymes, inflammatory proteins, or apoptosis markers in liver samples from treated versus control animals, providing quantitative data on protein expression changes. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. jacksonimmuno.com In the context of Mebhydrolin research, an ELISA could be performed on liver homogenates to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) to assess potential inflammatory responses or to quantify biomarkers of liver damage.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique measures the amount of specific messenger RNA (mRNA), providing insight into gene expression levels. A quantitative RT-PCR (qPCR) study could determine if Mebhydrolin exposure induces or suppresses the transcription of genes related to drug metabolism (e.g., CYP family genes), cellular stress, or inflammatory pathways in the liver.

Table 1: Hypothetical Application of Molecular Techniques in Liver Tissue Analysis for Mebhydrolin This table presents a hypothetical research scenario, as specific data for Mebhydrolin is not extensively published.

Technique Hypothetical Objective Target Molecule Example Potential Finding
Immunostaining (IHC) To visualize the cellular location of metabolic enzyme induction.Cytochrome P450 2D6 (CYP2D6)Determine if Mebhydrolin causes increased expression of CYP2D6 specifically in centrilobular hepatocytes.
Western Blot To quantify changes in key protein levels related to liver stress.Heat Shock Protein 70 (HSP70)Measure the dose-dependent increase or decrease of HSP70 in liver lysates following Mebhydrolin administration.
ELISA To measure the inflammatory response within the liver tissue.Interleukin-6 (IL-6)Quantify the concentration of the pro-inflammatory cytokine IL-6 in liver homogenates to screen for hepatotoxicity.
RT-PCR To assess the effect of Mebhydrolin on the gene expression of drug transporters.MDR1 (Multidrug Resistance Protein 1)Determine if Mebhydrolin upregulates or downregulates MDR1 mRNA, affecting its own or other drugs' efflux from hepatocytes.

Viral Infection Models for Antiviral Activity Research

Recent drug repurposing efforts have identified Mebhydrolin as a potential antiviral agent. nih.gov Research has specifically investigated its efficacy against the Zika virus (ZIKV), a mosquito-borne flavivirus of significant public health concern. nih.govconsensus.app

The primary in vitro model used for this research involves Zika-infected Vero cells . Vero cells, derived from the kidney of an African green monkey, are highly susceptible to infection by a wide range of viruses, making them a standard tool in virology. In a typical experiment, a monolayer of Vero cells is infected with ZIKV. The compound of interest, in this case Mebhydrolin, is then added to the cell culture. The antiviral activity is assessed by measuring the reduction in viral replication or virus-induced cell death.

Table 2: Research Findings on Mebhydrolin's Antiviral Activity in a Zika Virus Model

Research Area Model/Technique Used Key Finding Reference
Antiviral Efficacy Zika Virus (ZIKV) infected Vero cellsMebhydrolin napadisylate demonstrates potent inhibition of ZIKV infection. nih.gov
Mechanism of Action Mechanistic and structure-activity relationship (SAR) studiesInhibition of viral RNA synthesis; acts as a ZIKV NS5 RNA-dependent RNA polymerase (RdRp) inhibitor. nih.gov
Receptor Independence Cellular assaysThe anti-ZIKV activity is independent of the histamine (B1213489) H1 receptor. nih.gov
Molecular Interaction In vitro binding assays; Molecular docking analysisMebhydrolin binds to the ZIKV NS5 RdRp and is predicted to interact with its active site. nih.gov

Computational and In Silico Research Methodologies

Computational methods are integral to modern drug discovery, allowing researchers to predict compound activity, understand drug-receptor interactions, and design novel molecules with improved properties. beilstein-journals.org While specific in silico studies for Mebhydrolin are not widely published, these methodologies are extensively applied to its drug class (H1 antihistamines) and provide a framework for future research. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Hypothetical for future research)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a hypothetical future research project, a QSAR model could be developed for Mebhydrolin and its structural analogs.

The process would involve:

Data Collection: Assembling a dataset of Mebhydrolin-like compounds with measured H1 receptor affinity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and 3D properties (e.g., molecular shape, electrostatic fields). mdpi.comresearchgate.net

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the observed biological activity.

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Such a model could be used to predict the antihistaminic potency of novel, unsynthesized Mebhydrolin derivatives, thereby prioritizing the most promising candidates for synthesis and testing, and potentially optimizing for reduced side effects.

Homology Modeling of Uncharacterized Receptors

Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. scialert.net This is achieved by using the known experimental structure of a related homologous protein (a "template").

While the structure of Mebhydrolin's primary target, the histamine H1 receptor, has been crystallized, Mebhydrolin may have off-target effects by binding to other, uncharacterized receptors. nih.gov For instance, if Mebhydrolin was found to interact with a novel G protein-coupled receptor (GPCR) for which no crystal structure exists, researchers could build a homology model of this receptor using the H1 receptor or another related GPCR as a template. This model would then allow for docking studies to predict the binding mode of Mebhydrolin to this off-target receptor, helping to explain potential side effects or uncover new therapeutic possibilities.

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. bucm.edu.cn This can be done through structure-based methods (like docking into a receptor's crystal structure) or ligand-based methods. nih.gov

In a hypothetical ligand-based drug design study, the known structure of Mebhydrolin could be used as a starting point to find new compounds for novel targets. pjmhsonline.com

Pharmacophore Modeling: The key chemical features of Mebhydrolin essential for its biological activity would be defined to create a 3D pharmacophore model. This model (representing, for example, a hydrophobic region, a hydrogen bond acceptor, and a positive ionizable feature) would then be used as a 3D query to search databases for other molecules that fit the model, regardless of their underlying chemical scaffold.

Shape-Based Screening: The 3D shape of Mebhydrolin would be used to find other molecules in a database with a similar shape, on the principle that similarly shaped molecules may have similar biological activities.

These approaches could identify compounds that mimic Mebhydrolin's interactions but act on different biological targets, a key strategy for drug repurposing. The molecular docking performed in the ZIKV research, which predicted Mebhydrolin's binding to the viral RdRp, is an example of a structure-based virtual screening approach. nih.gov

Table 3: Summary of Computational Methodologies and Their Hypothetical Application to Mebhydrolin

Methodology Principle Hypothetical Application for Mebhydrolin Research
QSAR Modeling Correlates chemical structure features with biological activity.Predict the H1 receptor affinity of new Mebhydrolin analogs to guide the design of more potent or selective compounds.
Homology Modeling Predicts a protein's 3D structure based on a known template structure.Generate a 3D model of an uncharacterized off-target receptor to investigate the structural basis of Mebhydrolin's side effects.
Virtual Screening Searches large compound libraries in silico to identify potential hits.Use the Mebhydrolin scaffold in a ligand-based screen to identify molecules that may bind to novel therapeutic targets for drug repurposing.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For Mebhydrolin, both high-performance liquid and thin-layer chromatography methods have been established, providing robust means for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

A selective, precise, and accurate High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of Mebhydrolin Napadisylate. researchgate.net The development of such methods is a strategic component of laboratory operations, ensuring that the technique is robust enough to deliver reliable results. labmanager.com The process involves optimizing chromatographic conditions to achieve adequate separation of the analyte from any potential impurities or degradation products. labmanager.com

The reported method for Mebhydrolin Napadisylate utilizes a reversed-phase C-18 column with a mobile phase consisting of acetonitrile (B52724) and 25% ammonia (B1221849) in an 80:20 v/v ratio. researchgate.net Detection is typically performed using a UV detector. researchgate.net The validation of the method is conducted according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure its suitability for routine analysis. jpionline.orgijpsjournal.com For example, linearity is confirmed when the instrument's response is directly proportional to the analyte concentration over a given range. labmanager.com Accuracy is determined through recovery studies, while precision is assessed by analyzing replicate samples to evaluate repeatability and intermediate precision. labmanager.comjpionline.org

Table 1: HPLC Method Parameters for Mebhydrolin Napadisylate Analysis

Parameter Condition Source
Column Reversed-phase C-18 researchgate.net
Mobile Phase Acetonitrile : Ammonia 25% (80 : 20 v/v) researchgate.net
Detection UV at 320 nm researchgate.net
Temperature Ambient (25±5 °C) researchgate.net

| Analysis Time | ~15 minutes | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) for Purity Assessment and Identification

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the analysis of Mebhydrolin. researchgate.netcabr.ie This technique is particularly useful for purity assessment and identification, allowing for the simultaneous analysis of multiple samples. cabr.iejfda-online.com The method involves spotting the sample extract onto a precoated HPTLC silica (B1680970) gel F254 plate, which is then developed in a chamber containing a suitable mobile phase. researchgate.netakjournals.com

For Mebhydrolin Napadisylate, a validated HPTLC method uses a mixture of methanol (B129727) and ethyl acetate (B1210297) (1:1, v/v) as the mobile phase. researchgate.netakjournals.com After development, quantitative evaluation and purity assessment are performed densitometrically. researchgate.net The identity of the Mebhydrolin spot can be confirmed by comparing its retention factor (Rf) and UV-Vis spectrum with that of a reference standard. researchgate.net Peak purity assessment can be performed by comparing spectra measured at the beginning, middle, and end of the spot. jfda-online.comepa.gov The method has been validated for linearity, accuracy, precision, and robustness, demonstrating its reliability. researchgate.netakjournals.com

Table 2: HPTLC Method and Validation Parameters for Mebhydrolin Napadisylate

Parameter Finding Source
Stationary Phase Precoated HPTLC silica gel F254 plates researchgate.netakjournals.com
Mobile Phase Methanol : Ethyl Acetate (1:1, v/v) researchgate.netakjournals.com
Detection Wavelength 287 nm researchgate.netakjournals.com
Linearity Range 600–1600 ng/spot researchgate.netakjournals.com
Mean Recovery 99.3–100.8% researchgate.netakjournals.com
Precision (RSD) < 2% researchgate.netakjournals.com
Limit of Detection (LOD) 18.5 ng/spot researchgate.netakjournals.com

| Limit of Quantification (LOQ) | 55.5 ng/spot | researchgate.netakjournals.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification (Implied for comprehensive metabolite profiling)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile hyphenated technique ideal for the comprehensive identification and quantification of metabolites in biological samples. creative-proteomics.comnih.gov Although specific recent studies detailing the full GC-MS metabolite profile of Mebhydrolin are not prevalent in the provided search results, its use for identifying metabolites in urine has been noted. nist.gov Historically, GC-MS was a primary tool for metabolite identification. ijpras.com

The technique is well-suited for analyzing small, volatile, and thermally stable molecules. nih.gov For non-volatile compounds like many drug metabolites, a derivatization step is required to increase their volatility for GC analysis. nih.gov The GC separates the individual components of a complex mixture, which are then ionized and detected by the mass spectrometer. creative-proteomics.com The MS provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for the confident identification of known metabolites by comparing their mass spectra to library databases and the elucidation of unknown structures. creative-proteomics.comnih.govijpras.com This makes GC-MS an indispensable tool for comprehensive metabolite profiling in drug metabolism studies. nih.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quantitative analysis in quality control laboratories. researchgate.net

Densitometric Methods for Quantification

Densitometry is a quantitative analysis technique used in conjunction with HPTLC. researchgate.netuni-giessen.de After the chromatographic separation of Mebhydrolin on an HPTLC plate, a densitometer (or TLC scanner) is used to measure the absorbance or fluorescence of the analyte spot. researchgate.net This measurement is directly proportional to the concentration of the substance in the spot.

A simple and rapid HPTLC-densitometric method has been established for determining Mebhydrolin Napadisylate. akjournals.com Quantitative evaluation is performed by measuring the absorbance reflectance of the analyte spots at a wavelength of 287 nm. researchgate.netakjournals.com The method demonstrated good linearity over a concentration range of 600-1600 ng/spot. researchgate.netakjournals.com The validation of this densitometric method confirmed its accuracy, with mean recovery values between 99.3% and 100.8%, and precision, with a relative standard deviation of less than 2%. researchgate.net

Electrochemical Determination Techniques

While experimental reports on the electrochemical determination of mebhydrolin are not widely available, theoretical studies have established its potential as an electroactive compound. researchgate.netbioorganica.com.uabioorganica.com.ua The molecular structure of mebhydrolin suggests that it can be effectively oxidized, particularly on a conductive polymer layer, making it suitable for electrochemical analysis. researchgate.netbioorganica.com.ua

Electroanalytical Effectiveness : A polymer electrode can promote the electrooxidation of mebhydrolin, indicating that the system is effective for electroanalysis. bioorganica.com.uabioorganica.com.ua A linear relationship is predicted between the electrochemical parameter (current) and the analyte's concentration, which allows for straightforward interpretation of the analytical signal. researchgate.netbioorganica.com.ua

Detection Modes : The analysis suggests that the electroanalytical process operates in a diffusion mode when mebhydrolin concentrations are low. bioorganica.com.uabioorganica.com.ua Conversely, at higher concentrations, the process shifts to an adsorption mode. researchgate.netbioorganica.com.ua

System Behavior : The model indicates the possibility of oscillatory behavior within the system, which is attributed to the effects of the electrochemical stage as well as surface instabilities. researchgate.netbioorganica.com.ua

These theoretical findings lay the groundwork for the development of practical electrochemical sensors for mebhydrolin detection, which could offer advantages such as rapidity, portability, and low cost compared to other analytical methods. mdpi.comnih.gov

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for the detailed characterization of mebhydrolin, providing information on its atomic-level structure and molecular behavior.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is a principal and powerful technique for the structural elucidation of organic molecules such as mebhydrolin. researchgate.netnih.govhts-110.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. Although the foundational studies detailing the initial structural confirmation of mebhydrolin using NMR are not prevalent in recent literature, its well-established structure is fundamental to modern research, including computational and molecular interaction studies. researchgate.net Techniques like 1D and 2D-NMR are critical in confirming the identity and purity of the compound in research settings. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) for Molecular Interactions Fourier-Transform Infrared (FTIR) spectroscopy is a valuable method for identifying functional groups and probing molecular-level interactions. researchgate.netnih.gov The technique measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate at specific frequencies, creating a unique spectral "fingerprint". researchgate.net

In the context of mebhydrolin research, FTIR has been used to study its compatibility with other substances. For instance, in the development of tablet formulations, FTIR analysis was conducted on mebhydrolin napadisylate mixed with polymers like HPMC K4M and HPMC K100LV. The resulting spectra indicated that there were no significant chemical interactions between the drug and the polymers, confirming its stability within the formulation matrix. researchgate.net This application demonstrates the utility of FTIR in assessing molecular interactions that are critical for pharmaceutical development. spectroscopyonline.comnih.gov

Validation Parameters for Analytical Methods in Research Contexts

To ensure that analytical methods for mebhydrolin are reliable and fit for purpose, they must be validated. europa.eueurachem.org Validation involves assessing several key performance parameters. scispace.comdemarcheiso17025.com

Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. A linear relationship is typically confirmed by a high correlation coefficient (r or r²) from a calibration curve. For an HPLC method, mebhydrolin showed linearity in the concentration range of 50.0-200.0 µg/ml. nuph.edu.ua An HPTLC-densitometric method was found to be linear over a range of 600–1600 ng/spot. akjournals.comresearchgate.net

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with precision. nih.gov It is often calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. sepscience.com For mebhydrolin napadisylate, an HPTLC-densitometric method reported an LOD of 18.5 ng/spot. akjournals.comresearchgate.net

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov It is a critical parameter for quantitative assays of low-level compounds. europa.eu An HPTLC-densitometric method established the LOQ for mebhydrolin napadisylate to be 55.5 ng/spot. akjournals.comresearchgate.net

Accuracy : Accuracy reflects the closeness of the measured value to the true or accepted value. nih.gov It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. nih.gov For an HPTLC method for mebhydrolin napadisylate, the mean recovery was reported to be between 99.3% and 100.8%, indicating high accuracy. akjournals.comresearchgate.net

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). For an HPTLC method, the RSD for repeatability and intermediate precision for mebhydrolin analysis was less than 2%. akjournals.comresearchgate.net

The table below summarizes the validation parameters for different analytical methods used for mebhydrolin determination.

Analytical MethodLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Source
HPTLC-Densitometry 600–1600 ng/spot18.5 ng/spot55.5 ng/spot99.3–100.8%< 2% akjournals.com, researchgate.net
HPLC 50.0–200.0 µg/mlReportedReportedReportedReported nuph.edu.ua
UV Spectrophotometry ValidatedValidatedValidatedValidatedValidated researchgate.net, researchgate.net

Mechanistic Interactions with Other Chemical Entities

Molecular-Level Interactions with Central Nervous System Modulators (e.g., Ethanol)

Mebhydrolin, a first-generation antihistamine, is known to cross the blood-brain barrier and exert effects on the central nervous system (CNS). patsnap.comsmpdb.canih.gov Its interaction with CNS modulators, such as ethanol (B145695), is of significant interest due to the potential for enhanced sedative and performance-impairing effects. The primary mechanism underlying this interaction is the potentiation of CNS depression. mims.com

Concurrent use of mebhydrolin with other CNS depressants like ethanol can exacerbate sedative effects, leading to increased drowsiness and impairment. patsnap.commims.com Mebhydrolin has been shown to enhance the performance-deficit effects of alcohol. nih.govwikidoc.orgwikipedia.org A study involving human volunteers demonstrated that while mebhydrolin alone did not significantly alter perceptual, cognitive, or motor functions, it did show evidence of enhancing ethanol-induced performance deficits. nih.govwdh.ac.id This suggests a synergistic interaction at the molecular level, where the combined depressant effects on the CNS are greater than the sum of their individual effects.

As a first-generation antihistamine, mebhydrolin's sedative properties are a key characteristic. patsnap.commedtigo.com When combined with ethanol, which also acts as a CNS depressant, the sedative effects are amplified. mims.com This interaction is not unique to ethanol; other CNS depressants such as benzodiazepines and barbiturates can also have their sedative effects exacerbated when taken concurrently with mebhydrolin. patsnap.com The molecular basis for this potentiation lies in the overlapping depressant activities on neuronal function within the brain. Histamine (B1213489) itself plays a role in wakefulness and neuronal excitability, and by blocking H1 receptors in the CNS, mebhydrolin reduces this excitatory signaling. nih.gov Ethanol enhances the effect of the main inhibitory neurotransmitter, GABA, at GABA-A receptors, leading to decreased neuronal activity. The simultaneous reduction of histamine-mediated arousal and enhancement of GABA-mediated inhibition likely results in the observed synergistic depression of the central nervous system.

Antagonism or Synergism with Other Pharmacological Agents on Shared Pathways (e.g., Chlorpromazine)

Mebhydrolin can exhibit both antagonism and synergism with other pharmacological agents, particularly those that share common signaling pathways. Its interactions are influenced by its primary action as a histamine H1 receptor antagonist and its secondary antimuscarinic properties. mims.compatsnap.com

An example of a shared pathway interaction involves other agents with anticholinergic or antimuscarinic effects. When mebhydrolin is used with substances like atropine (B194438) or certain tricyclic antidepressants (TCAs), there is a potential for additive antimuscarinic effects. mims.com This synergism can lead to an intensification of effects such as dry mouth and urinary retention. patsnap.commims.com

In the context of antipsychotic agents like chlorpromazine, which is a phenothiazine, the interactions are complex. pathbank.orgdrugbank.com Chlorpromazine itself has antihistaminic and sedative properties, in addition to its primary role as a dopamine (B1211576) antagonist. drugbank.com Co-administration with mebhydrolin could potentially lead to synergistic sedative effects due to both compounds acting as CNS depressants.

Conversely, mebhydrolin's therapeutic efficacy can be increased when used in combination with various sympathomimetic agents. This has been noted for drugs such as Droxidopa, Ephedrine, Epinephrine, Levonordefrin, Norepinephrine, Protokylol, and Racepinephrine. drugbank.com The mechanism here is likely related to opposing physiological effects rather than direct receptor competition.

Furthermore, mebhydrolin's activity is not solely limited to histamine receptor antagonism. It has been investigated for other potential therapeutic uses, such as an inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). researchgate.net In this context, its interaction with other antiviral drugs could be synergistic. For instance, studies on other repurposed drugs have shown that combining agents with different mechanisms of action can enhance antiviral efficacy. researchgate.net

The table below summarizes some of the known interactions between mebhydrolin and other pharmacological agents.

Interacting AgentType of InteractionPotential Outcome
EthanolSynergism (CNS Depression)Enhanced sedation and performance impairment. patsnap.comnih.gov
BenzodiazepinesSynergism (CNS Depression)Increased drowsiness and impairment. patsnap.com
BarbituratesSynergism (CNS Depression)Increased drowsiness and impairment. patsnap.com
MAOIsSynergism (Antimuscarinic)Additive antimuscarinic effects. mims.com
AtropineSynergism (Antimuscarinic)Additive antimuscarinic effects. mims.com
Tricyclic AntidepressantsSynergism (Antimuscarinic)Additive antimuscarinic effects. mims.com
DroxidopaSynergism (Therapeutic Efficacy)Increased therapeutic efficacy of Droxidopa. drugbank.com
EphedrineSynergism (Therapeutic Efficacy)Increased therapeutic efficacy of Ephedrine. drugbank.com

Interference with in vitro Diagnostic Assays by Mechanistic Action (e.g., Histamine Response Suppression)

Mebhydrolin, by its primary mechanism of action as a histamine H1 receptor antagonist, can interfere with certain in vitro and in vivo diagnostic assays. patsnap.commims.com This interference is not a result of a chemical reaction with the assay reagents but rather a physiological suppression of the biological response being measured. mims.com

The most well-documented example of this is its effect on allergy skin testing. mims.com Allergy tests, such as the skin prick test, rely on introducing a small amount of an allergen to elicit a localized histamine-mediated inflammatory response, characterized by a wheal and flare. researchgate.net Mebhydrolin, by blocking H1 receptors in the skin, prevents histamine from binding and initiating this response. patsnap.compatsnap.com Consequently, the drug can suppress or completely inhibit the cutaneous histamine response to allergen extracts, potentially leading to a false-negative result. mims.comresearchgate.net This necessitates the discontinuation of mebhydrolin and other antihistamines for a specific period before such diagnostic procedures are performed to ensure accurate results.

This type of interference, where a drug's therapeutic action masks the diagnostic endpoint, is a known challenge in laboratory medicine. rivm.nl The presence of a substance that affects the physiological or chemical process being measured can lead to a misinterpretation of the test result. canada.catga.gov.au While the primary concern with mebhydrolin is in vivo tests like skin testing, the principle extends to any diagnostic assay that relies on a histamine-dependent signaling pathway.

The table below outlines the nature of mebhydrolin's interference with diagnostic assays.

Diagnostic AssayMechanism of InterferenceConsequence
Allergy Skin Testing (e.g., Prick Test)Antagonism of histamine H1 receptors in the skin, suppressing the wheal and flare response. mims.comPotential for false-negative results, masking a true allergy. mims.com
Histamine Challenge TestsBlockade of H1 receptors, preventing the physiological reaction to administered histamine. nih.govInaccurate assessment of histamine sensitivity or bronchial reactivity.

It is important for clinicians and laboratory personnel to be aware of a patient's medication history, as drugs like mebhydrolin can significantly impact the outcomes of certain diagnostic tests. rivm.nl This ensures that test results are interpreted correctly and that clinical decisions are based on accurate diagnostic information.

Future Directions and Emerging Research Avenues in Mebhydrolin Basic Science

Elucidating Undiscovered Molecular Targets and Off-Target Effects

Mebhydrolin's primary mechanism of action is the blockade of histamine (B1213489) H1 receptors. fishersci.nopatsnap.commedchemexpress.commedchemexpress.com However, emerging evidence strongly suggests that its pharmacological activity is not limited to this single target. The concept of "off-target" effects, where a drug binds to and modulates the activity of molecules other than its intended primary target, is a key area of investigation. openaccessjournals.com

Recent studies have revealed that mebhydrolin can function as a selective antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in glucose metabolism. researchgate.net This discovery has opened up investigations into its potential for repurposing in metabolic diseases like type 2 diabetes. researchgate.net Furthermore, in the context of viral infections, mebhydrolin has been shown to inhibit the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. researchgate.net This interaction appears to be independent of the histamine H1 receptor, highlighting a distinct antiviral mechanism. researchgate.net There is also evidence suggesting mebhydrolin may have activity against inflammatory bowel disease by blocking the 5HT3 receptor. biosynth.com

These findings underscore the importance of systematically screening mebhydrolin against a broad range of molecular targets to fully characterize its polypharmacology. Identifying these undiscovered interactions is crucial for understanding its complete biological activity and for identifying potential new therapeutic applications, as well as for predicting potential side effects.

Exploring the Full Spectrum of Downstream Signaling Pathway Modulation

As a histamine H1 receptor antagonist, mebhydrolin interferes with the histamine-induced activation of phospholipase C and the phosphatidylinositol (PIP2) signaling pathway. smpdb.ca This, in turn, reduces the activity of the NF-κB transcription factor, leading to a decrease in the expression of pro-inflammatory molecules. smpdb.ca

The discovery of mebhydrolin's interaction with FXR has unveiled its influence on a completely different set of signaling cascades. researchgate.net In the context of glucose homeostasis, mebhydrolin has been shown to suppress hepatic gluconeogenesis through the FXR/miR-22-3p/PI3K/AKT/FoxO1 pathway and promote glycogen (B147801) synthesis via the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway. researchgate.net The modulation of these pathways provides a mechanistic basis for its observed effects on blood glucose levels in preclinical models of type 2 diabetes. researchgate.net

Future research will need to delve deeper into the intricacies of these and other potential signaling pathways affected by mebhydrolin. This includes investigating the roles of key signaling molecules like protein kinase A (PKA), extracellular signal-regulated kinase (ERK), and various transcription factors. frontiersin.orgmdpi.com A comprehensive understanding of this signaling network will be vital for predicting the full range of mebhydrolin's therapeutic and off-target effects.

Development of Advanced Preclinical Models for Complex Biological Systems

To gain a more accurate understanding of mebhydrolin's effects in complex biological systems, researchers are moving beyond traditional cell culture and animal models. Advanced preclinical models, such as organ-on-a-chip and in silico pathway modeling, offer powerful new tools for these investigations.

Organ-on-a-chip technology involves creating microfluidic devices that contain living cells from specific organs, mimicking the organ's structure and function. These "chips" can be used to study the effects of drugs like mebhydrolin in a more physiologically relevant context than traditional 2D cell cultures. For example, a "liver-on-a-chip" could be used to study mebhydrolin's effects on hepatic gluconeogenesis and glycogen synthesis in a human-relevant system.

In silico pathway modeling utilizes computational approaches to simulate and analyze complex biological networks. embopress.orgmdpi.com These models can integrate data from various sources, including genomics, proteomics, and drug-target interaction studies, to predict how a drug like mebhydrolin will affect cellular signaling pathways. embopress.org This approach can help to identify key nodes in the network that are most sensitive to mebhydrolin's effects and can guide the design of future experiments. embopress.org For instance, in silico models were used to predict potential drug candidates for sepsis by analyzing pathway-drug networks. embopress.org

These advanced models will be instrumental in translating basic science discoveries into clinically relevant insights, providing a more accurate prediction of mebhydrolin's efficacy and potential toxicities in humans.

Repurposing Investigations for Mechanistic Understanding in New Disease Models

Drug repurposing, the process of identifying new uses for existing drugs, is a promising strategy for accelerating the development of new therapies. mdpi.comnih.gov The emerging understanding of mebhydrolin's diverse molecular targets has spurred investigations into its potential for treating diseases beyond its traditional use in allergies.

Diabetes

The discovery of mebhydrolin as an FXR antagonist has positioned it as a candidate for repurposing in the treatment of type 2 diabetes. researchgate.net Studies in diabetic mouse models have shown that mebhydrolin can improve glucose homeostasis by suppressing liver glucose production and promoting glycogen storage. researchgate.net The mechanism involves the modulation of the PI3K/AKT signaling pathway, a key regulator of glucose metabolism. researchgate.net This line of research is particularly significant as targeting brain insulin (B600854) resistance is being explored as a therapeutic strategy for cognitive deficits in neurodegenerative diseases. frontiersin.org The action of metformin, a widely used anti-diabetic drug, also involves the inhibition of hepatic gluconeogenesis. nih.gov

Viral Infections

Recent research has highlighted the potential of mebhydrolin as an antiviral agent. A screen of FDA-approved drugs identified mebhydrolin as a potent inhibitor of Zika virus (ZIKV) infection. researchgate.net Mechanistic studies revealed that mebhydrolin directly targets the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the virus's replication. researchgate.net This finding is significant as it points to a direct antiviral mechanism that is independent of its antihistamine activity. researchgate.net The potential for repurposing antihistamines has also been explored in the context of COVID-19. researchgate.net

These repurposing investigations not only open up new therapeutic possibilities for mebhydrolin but also provide valuable tools for understanding the fundamental mechanisms of these diseases.

Structure-Based Drug Discovery and Lead Optimization Utilizing Mebhydrolin's Chemical Scaffold

The chemical structure of mebhydrolin, a tetrahydro-γ-carboline, serves as a valuable starting point for the design of new and improved drugs. researchgate.net Structure-based drug design is a rational approach that uses the three-dimensional structure of a drug's target to guide the design of more potent and selective molecules. nih.govsaromics.com

By understanding the precise interactions between mebhydrolin and its molecular targets, such as the histamine H1 receptor, FXR, and ZIKV RdRp, medicinal chemists can design new compounds with enhanced binding affinity and specificity. researchgate.netresearchgate.netscispace.com This process, known as lead optimization, involves making systematic modifications to the mebhydrolin scaffold to improve its pharmacological properties. mdpi.combiosolveit.de

For example, molecular docking and molecular dynamics simulations can be used to predict how different chemical modifications to the mebhydrolin structure will affect its binding to a particular target. researchgate.netnih.gov This in silico approach can help to prioritize the synthesis of the most promising new compounds, saving time and resources in the drug discovery process. nih.gov The goal is to develop new chemical entities that retain the beneficial therapeutic effects of mebhydrolin while minimizing any undesirable off-target effects.

Systems Pharmacology Approaches for Network-Level Understanding of Mebhydrolin's Effects

To fully grasp the complex biological effects of mebhydrolin, a holistic, systems-level approach is necessary. Systems pharmacology integrates experimental data with computational modeling to understand how drugs affect the entire biological network, rather than just individual targets. xiahepublishing.commdpi.com

Network pharmacology analysis can be used to identify key hubs and bottlenecks in the mebhydrolin-perturbed network, providing insights into which pathways are most critical for its effects. xiahepublishing.comwhiterose.ac.uk This information can be used to predict potential drug-drug interactions and to identify patient populations that are most likely to respond to mebhydrolin treatment. Ultimately, a systems pharmacology approach will provide a more complete picture of mebhydrolin's place in the broader landscape of human health and disease.

Q & A

Q. What is the molecular mechanism of action of Mebhydrolin, and how does it differ from classical histamine H1 receptor antagonists like chlorpromazine?

Mebhydrolin acts as a selective histamine H1 receptor antagonist, with minimal sedative effects compared to phenothiazine derivatives like chlorpromazine. Mechanistically, it competitively inhibits histamine binding to H1 receptors, reducing allergic and inflammatory responses. Unlike chlorpromazine, Mebhydrolin lacks significant affinity for dopamine receptors, which explains its lower sedation profile. Experimental validation typically involves radioligand binding assays and in vivo models (e.g., guinea pig ileum contraction studies) to compare receptor specificity and potency .

Q. What are the key pharmacological properties of Mebhydrolin that make it suitable for preclinical studies?

Mebhydrolin’s low molecular weight (276.38 g/mol), stability in ethanol, and selectivity for H1 receptors make it ideal for in vitro and in vivo studies. Researchers should prioritize purity verification (via HPLC or elemental analysis) and solubility testing in ethanol or DMSO for dose-response experiments. Dose selection should align with its ATC classification (R06AX15) and established daily defined doses (DDD: 0.2 g) in preclinical models .

Q. How can researchers synthesize and characterize Mebhydrolin to ensure reproducibility?

Synthesis involves condensation of 1-methyl-4-piperidone with diphenylmethane derivatives. Detailed protocols must include stoichiometric ratios, solvent selection (e.g., ethanol or chloroform), and purification steps (recrystallization or column chromatography). Characterization requires NMR, IR, and mass spectrometry to confirm structure, alongside elemental analysis for purity (>98%). Reproducibility hinges on documenting reaction conditions (temperature, pH) and cross-referencing spectral data with literature .

Advanced Research Questions

Q. How should researchers design experiments to investigate Mebhydrolin’s interactions with ethanol, and what methodological pitfalls must be avoided?

Ethanol interaction studies require controlled in vivo models (e.g., murine sedation assays) to assess pharmacokinetic changes. Key considerations include:

  • Standardizing ethanol administration routes (oral vs. intraperitoneal).
  • Measuring hepatic metabolism via CYP450 enzyme activity assays.
  • Avoiding confounding variables (e.g., fasting state, genetic variability in metabolic pathways). Use factorial design to isolate ethanol’s effects on Mebhydrolin bioavailability, and validate findings with LC-MS plasma concentration analyses .

Q. How can contradictory data on Mebhydrolin’s efficacy in different experimental models be resolved?

Contradictions (e.g., variable antihistamine efficacy across species) should be analyzed using dialectical frameworks to identify the "principal contradiction" (e.g., species-specific receptor polymorphisms). Methods include:

  • Systematic meta-analysis of dose-response curves across studies.
  • In silico modeling of H1 receptor binding affinities in human vs. rodent variants.
  • Iterative refinement of hypotheses via Bayesian statistics to weigh evidence quality .

Q. What methodologies ensure robust reproducibility in Mebhydrolin’s in vitro assays?

Reproducibility requires:

  • Standardized cell lines (e.g., HEK293T cells expressing human H1 receptors).
  • Negative controls : Baseline histamine response without antagonist.
  • Positive controls : Chlorpheniramine or cetirizine at known IC50 values.
  • Data normalization : Express results as percentage inhibition relative to controls. Document all steps in line with the Beilstein Journal’s experimental guidelines, including reagent batch numbers and equipment calibration details .

Q. How can systematic reviews address gaps in Mebhydrolin’s research landscape?

Conduct a PRISMA-compliant review to map existing studies, focusing on:

  • Inclusion criteria : Peer-reviewed in vitro/in vivo studies, excluding non-English abstracts without translation.
  • Data extraction : Tabulate key variables (e.g., IC50, dosage, model system).
  • Bias assessment : Use ROB-2 or SYRCLE tools to evaluate study quality. Highlight understudied areas (e.g., long-term toxicity, metabolite profiling) to guide future funding priorities .

Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) are optimal for formulating hypotheses about Mebhydrolin’s therapeutic potential?

  • PICO : Define Population (e.g., murine asthma models), Intervention (Mebhydrolin dosage), Comparison (placebo or cetirizine), Outcome (bronchoalveolar lavage histamine levels).
  • FINER : Ensure hypotheses are Feasible (resources for synthesis/characterization), Interesting (novelty in sedation profile), Novel (unexplored ethanol interactions), Ethical (animal welfare compliance), Relevant (implications for H1 receptor drug design) .

Q. What strategies validate Mebhydrolin’s chemical identity and purity in collaborative studies?

Implement a multi-lab validation protocol:

  • Cross-lab NMR/IR comparison : Share raw spectral data via repositories like Zenodo.
  • Blinded purity testing : Third-party labs analyze samples using elemental analysis.
  • Stability studies : Monitor degradation under varying storage conditions (temperature, humidity) .

Data Analysis & Reporting

Q. How should researchers report conflicting results in Mebhydrolin’s efficacy without compromising study credibility?

Transparently document limitations (e.g., sample size, model relevance) and conduct sensitivity analyses. Use Altman plots to visualize data dispersion and Fisher’s exact test to quantify inconsistency likelihood. Publish negative results in dedicated journals (e.g., Journal of Negative Results) to combat publication bias .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Mebhydrolin?

  • Non-linear regression : Fit dose-response curves using the Hill equation.
  • ANOVA with post-hoc tests : Compare multiple doses against controls.
  • EC50/IC50 calculation : Use software like GraphPad Prism for precision.
    Report confidence intervals and effect sizes to contextualize clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.